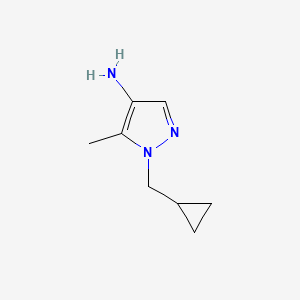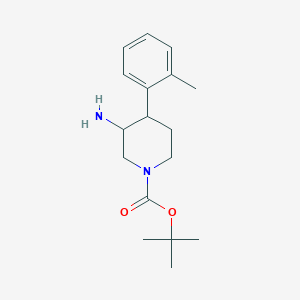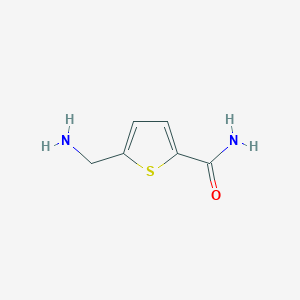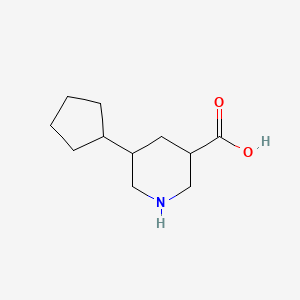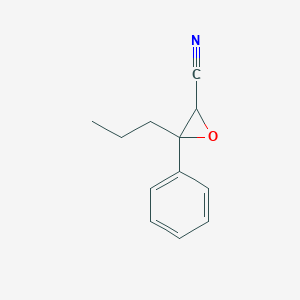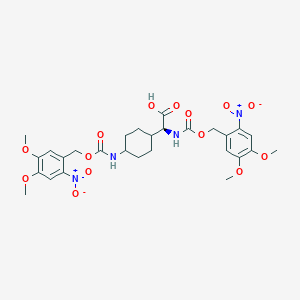
(S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid is a complex organic compound that features multiple functional groups, including nitro, methoxy, and carboxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid typically involves multi-step organic synthesis. The process may include:
Protection and Deprotection Steps: Protecting groups such as benzyl or tert-butoxycarbonyl (BOC) are used to protect reactive functional groups during intermediate steps.
Coupling Reactions: Peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form amide bonds.
Oxidation and Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro groups can undergo reduction to form amines.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Major Products
Amines: Formed from the reduction of nitro groups.
Alcohols: Formed from the reduction of carboxyl groups.
Substituted Derivatives: Formed from nucleophilic substitution of methoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology
It may be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine
Industry
Used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)propanoic acid
- (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)butanoic acid
Uniqueness
The unique combination of functional groups in (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid provides distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C28H34N4O14 |
|---|---|
Molekulargewicht |
650.6 g/mol |
IUPAC-Name |
(2S)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-[4-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C28H34N4O14/c1-41-21-9-16(19(31(37)38)11-23(21)43-3)13-45-27(35)29-18-7-5-15(6-8-18)25(26(33)34)30-28(36)46-14-17-10-22(42-2)24(44-4)12-20(17)32(39)40/h9-12,15,18,25H,5-8,13-14H2,1-4H3,(H,29,35)(H,30,36)(H,33,34)/t15?,18?,25-/m0/s1 |
InChI-Schlüssel |
WZZLZUWKCQPVIL-LAMGQWKJSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)COC(=O)NC2CCC(CC2)[C@@H](C(=O)O)NC(=O)OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)COC(=O)NC2CCC(CC2)C(C(=O)O)NC(=O)OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(4-bromobenzoyl)amino]propanoic acid](/img/structure/B13160011.png)
![1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole](/img/structure/B13160014.png)
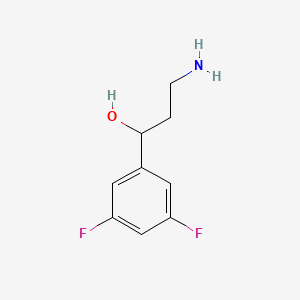

![2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160028.png)

![(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol](/img/structure/B13160037.png)
